

Captopril EP Impurity C: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Captopril EP Impurity C*

Cat. No.: *B193043*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Captopril EP Impurity C**, a known related substance of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its nomenclature, chemical properties, synthesis, and analytical characterization, serving as a vital resource for researchers, scientists, and professionals in drug development and quality control.

Nomenclature and Synonyms

Captopril EP Impurity C is chemically known as 3-Mercapto-2-methylpropanoic acid. It is recognized by several synonyms and identifiers across various pharmacopeias and chemical databases.

Identifier	Value
IUPAC Name	(2RS)-2-methyl-3-sulfanylpropanoic acid[1]
Common Synonyms	3-Mercaptoisobutyric acid[2][3], 3-Mercapto-2-methylpropanoic acid[3], (2RS)-2-Methyl-3-sulfanyl-propanoic Acid[4]
CAS Number	26473-47-2[1][3][5]
Molecular Formula	C4H8O2S[1][3]
Molecular Weight	120.17 g/mol [1][3]

Chemical Structure

The chemical structure of **Captopril EP Impurity C** is presented below:

Caption: Chemical structure of **Captopril EP Impurity C**.

Experimental Protocols

Synthesis of Captopril EP Impurity C

The synthesis of **Captopril EP Impurity C** can be achieved through a two-step process involving the formation of an acetylated intermediate, 3-acetylmercapto-2-methylpropanoic acid, followed by hydrolysis to yield the final product.

Step 1: Synthesis of 3-acetylmercapto-2-methylpropanoic acid from Methacrylic Acid

This procedure is adapted from the methodology described in patent CN111039838A.[6]

- Reaction: Methacrylic acid is reacted with a halogenated acid (e.g., hydrochloric acid) to form a halo-intermediate. This intermediate is then reacted with a sulfur source, such as sodium hydrosulfide, to introduce the thiol group. Finally, the thiol group is acetylated using an acetylating agent like acetic anhydride or acetyl chloride.
- Reaction Scheme:
 - $\text{CH}_2(\text{C}(\text{CH}_3))\text{COOH} + \text{HX} \rightarrow \text{X-CH}_2\text{-CH}(\text{CH}_3)\text{-COOH}$

- $\text{X-CH}_2\text{-CH(CH}_3\text{)-COOH} + \text{NaSH} \rightarrow \text{HS-CH}_2\text{-CH(CH}_3\text{)-COOH} + \text{NaX}$
- $\text{HS-CH}_2\text{-CH(CH}_3\text{)-COOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{CO-S-CH}_2\text{-CH(CH}_3\text{)-COOH} + \text{CH}_3\text{COOH}$
- Detailed Procedure:
 - To a reaction vessel, add methacrylic acid and a halogenated acid (e.g., 36% hydrochloric acid).
 - Heat the mixture to 65-70°C and maintain for 6-7 hours.
 - After cooling, the organic phase containing the halo-intermediate is separated.
 - The halo-intermediate is then reacted with sodium hydrosulfide in a suitable solvent (e.g., DMF) in the presence of a catalyst (e.g., cuprous iodide) at 80-85°C for 4-5 hours.
 - The resulting 3-mercaptopropanoic acid is then acetylated by reacting with acetic anhydride in an alkaline aqueous solution or with acetyl chloride in an organic solvent.
 - The final product, 3-acetylmercapto-2-methylpropanoic acid, is purified by distillation.

Step 2: Hydrolysis of 3-acetylmercapto-2-methylpropanoic acid to **Captopril EP Impurity C**

This procedure is based on the general method for thioacetate deprotection.[\[7\]](#)

- Reaction: The acetylthio group of 3-acetylmercapto-2-methylpropanoic acid is hydrolyzed under basic conditions to yield the free thiol, **Captopril EP Impurity C**.
- Reaction Scheme: $\text{CH}_3\text{CO-S-CH}_2\text{-CH(CH}_3\text{)-COOH} + 2 \text{ NaOH} \rightarrow \text{HS-CH}_2\text{-CH(CH}_3\text{)-COONa} + \text{CH}_3\text{COONa} + \text{H}_2\text{O}$
- Detailed Procedure:
 - Dissolve 3-acetylmercapto-2-methylpropanoic acid in ethanol under an inert atmosphere.
 - Add a solution of sodium hydroxide in water dropwise to the mixture.
 - Reflux the reaction mixture for approximately 2 hours.

- After cooling to room temperature, neutralize the mixture with hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain **Captopril EP Impurity C**.

Analytical Method for Captopril and Its Impurities

A validated HPLC-UV method can be employed for the separation and quantification of Captopril and its impurities, including Impurity C.

- Chromatographic Conditions:

- Column: Luna C18 (250x4.6 mm, 5 μ m)
- Mobile Phase: Gradient elution with a mixture of 15 mM phosphoric acid (A) and acetonitrile (B).
 - 0-1 min: 90% A, 10% B
 - 1-20 min: Gradient to 50% A, 50% B
- Flow Rate: 1.2 ml/min
- Detection Wavelength: 210 nm
- Column Temperature: 50°C

- Sample Preparation: Dissolve the sample in methanol to a suitable concentration.

This method has been shown to effectively separate Captopril from its known impurities A, B, C, D, and E.[\[8\]](#)

Quantitative Data

Currently, publicly available, experimentally determined quantitative data such as NMR, IR, and mass spectra specifically for **Captopril EP Impurity C** are limited. The data presented here for

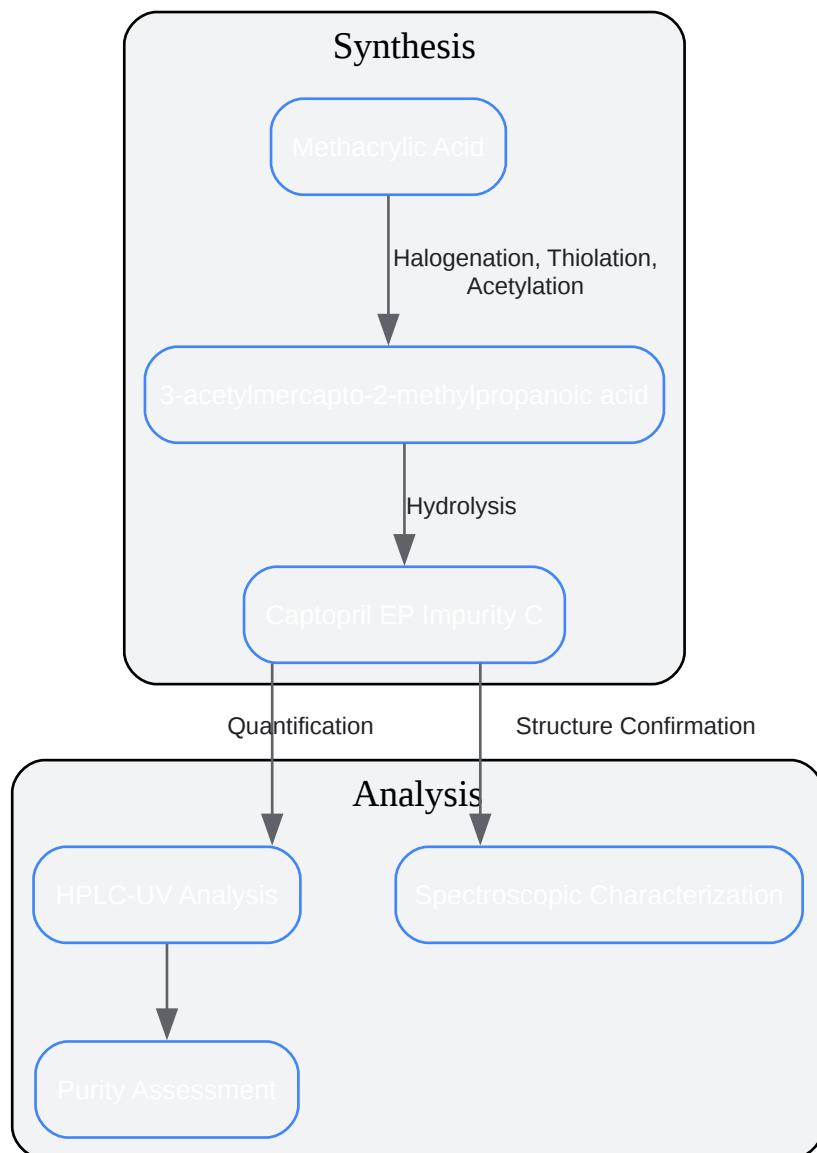
the precursor, 3-acetylmercapto-2-methylpropanoic acid, is sourced from patent literature.[\[6\]](#)

Table of Spectroscopic Data for 3-acetylmercapto-2-methylpropanoic acid:

Spectroscopic Technique	Observed Data
¹ H NMR (500MHz, CDCl ₃)	δ 10.46 (s, 1H), 3.16-3.03 (m, 2H), 2.79-2.68 (m, 1H), 2.38-2.33 (m, 3H), 1.29 (t, J=5.4Hz, 3H)
Mass Spectrometry (MS)	m/z: 163-164 (MH) ⁺

Logical Relationships and Workflows

The synthesis and analysis of **Captopril EP Impurity C** follow a logical workflow, from the selection of starting materials to the final characterization.



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Caption: Workflow for the synthesis and analysis of **Captopril EP Impurity C**.

Biological Activity

Captopril EP Impurity C is primarily considered as a process-related impurity and a potential degradation product of Captopril.^[2] As such, its biological activity is not the intended therapeutic effect. The presence of this and other impurities in the final drug product is strictly controlled to ensure the safety and efficacy of Captopril. There is limited publicly available

information on the specific pharmacological or toxicological profile of **Captopril EP Impurity C**. Further research would be necessary to fully elucidate any potential biological effects.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The experimental protocols described should be carried out by qualified personnel in appropriate laboratory settings.

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